An In-depth Technical Guide to the Synthesis of 9-Anthracenemethanol from 9-Anthracenecarboxaldehyde
An In-depth Technical Guide to the Synthesis of 9-Anthracenemethanol from 9-Anthracenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9-anthracenemethanol, a valuable building block in organic synthesis, particularly relevant in the development of novel therapeutics and functional materials. The primary route to this alcohol is through the reduction of 9-anthracenecarboxaldehyde, a well-established and efficient transformation. This document details the underlying reaction mechanism, provides explicit experimental protocols for both the precursor and the final product, and presents quantitative data and characterization details to support researchers in their synthetic endeavors.
Introduction
9-Anthracenemethanol is a derivative of anthracene, a polycyclic aromatic hydrocarbon, featuring a hydroxymethyl group at the 9-position.[1] This functional group provides a reactive handle for a variety of chemical transformations, making it a crucial intermediate in the synthesis of more complex molecules. The most common and efficient method for the preparation of 9-anthracenemethanol is the reduction of its corresponding aldehyde, 9-anthracenecarboxaldehyde.[1][2] This guide will focus on the widely used and reliable method employing sodium borohydride (B1222165) as the reducing agent.
Reaction Mechanism and Pathway
The synthesis of 9-anthracenemethanol from 9-anthracenecarboxaldehyde is a classic example of a carbonyl reduction. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.
Reaction Pathway Diagram:
Caption: General reaction pathway for the reduction of 9-anthracenecarboxaldehyde.
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon of 9-anthracenecarboxaldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol or water added during workup) to yield the final product, 9-anthracenemethanol.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting material, 9-anthracenecarboxaldehyde, and its subsequent reduction to 9-anthracenemethanol.
Synthesis of 9-Anthracenecarboxaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like anthracene.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of 9-anthracenecarboxaldehyde.
Procedure:
In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g (0.13 mole) of anthracene.[4] The mixture is heated on a steam bath with stirring to 90–95°C over 20 minutes. The heating is continued for 1 hour.[4] After cooling, a solution of 140 g of crystalline sodium acetate in 250 ml of water is added. The o-dichlorobenzene and most of the methylaniline are removed by steam distillation. The residual oil solidifies upon cooling. The solid is broken up and washed by decantation with two 100-ml portions of 6 N hydrochloric acid and then thoroughly with water. The crude solid is recrystallized from 50 ml of hot glacial acetic acid. The bright yellow crystals of 9-anthracenecarboxaldehyde are collected by suction filtration and washed with 30 ml of methanol.[4]
Quantitative Data for 9-Anthracenecarboxaldehyde Synthesis:
| Parameter | Value | Reference |
| Yield | 77-84% | [4] |
| Melting Point | 104.5–105°C | [4] |
| Appearance | Bright yellow solid | [3] |
Synthesis of 9-Anthracenemethanol via Reduction
The reduction of 9-anthracenecarboxaldehyde to 9-anthracenemethanol is efficiently achieved using sodium borohydride in an appropriate solvent.[1][5]
Experimental Workflow:
Caption: Workflow for the synthesis of 9-anthracenemethanol.
Procedure:
To a solution of 9-anthracenecarboxaldehyde (1 equivalent) in tetrahydrofuran (THF) (10 volumes), add sodium borohydride (1.2 equivalents) portion-wise at 0°C.[6] The reaction mixture is then stirred at room temperature for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride or 1N HCl at 0°C and stirred for 2 hours. The resulting mixture is extracted twice with dichloromethane (B109758) (DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.[6] The crude 9-anthracenemethanol is then purified by recrystallization from a suitable solvent, such as hot methanol.
Quantitative Data for 9-Anthracenemethanol Synthesis:
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][5] |
| Solvent | Tetrahydrofuran (THF) or Ethanol | [1][5] |
| Temperature | Room Temperature | [1] |
| Purity (typical) | >97% | [7] |
| Melting Point | 160-164°C | [1] |
| Appearance | Yellow crystalline powder | [1] |
Characterization of 9-Anthracenemethanol
The identity and purity of the synthesized 9-anthracenemethanol can be confirmed by various spectroscopic techniques.
Spectroscopic Data:
| Technique | Key Data |
| ¹H NMR | Spectral data available from various sources.[8][9][10] |
| ¹³C NMR | Spectral data available from various sources.[8][11] |
| FT-IR | The chemical structure can be confirmed by FT-IR spectroscopy.[10] |
| Mass Spec. | Molecular Weight: 208.26 g/mol .[1] |
Conclusion
The synthesis of 9-anthracenemethanol from 9-anthracenecarboxaldehyde via sodium borohydride reduction is a robust and high-yielding method suitable for laboratory and potential scale-up applications. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize and characterize this important chemical intermediate for their research and development needs. The straightforward nature of the synthesis, coupled with the versatility of the product, ensures its continued relevance in the field of organic chemistry and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. scbt.com [scbt.com]
- 8. 9-Anthracenemethanol | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 9-Anthracenemethanol(1468-95-7) 1H NMR spectrum [chemicalbook.com]
- 10. polymersource.ca [polymersource.ca]
- 11. 9-Anthracenemethanol(1468-95-7) 13C NMR spectrum [chemicalbook.com]
